molecular formula C17H15N3O2 B11774030 1-(4-(1-Cyanocyclopropyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

1-(4-(1-Cyanocyclopropyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11774030
M. Wt: 293.32 g/mol
InChI Key: LDGAQOSNKKYYOK-UHFFFAOYSA-N
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Description

1-(4-(1-Cyanocyclopropyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a cyanocyclopropyl group, a methoxy group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1-Cyanocyclopropyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the cyanocyclopropyl group and the assembly of the tetrahydropyridine ring. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyanocyclopropyl group through cyclopropanation reactions.

    Aromatic Substitution: Introduction of the phenyl group via electrophilic aromatic substitution.

    Ring Closure: Formation of the tetrahydropyridine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-Cyanocyclopropyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(1-Cyanocyclopropyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(1-Cyanocyclopropyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways. This compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1-Cyanocyclopropyl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: shares similarities with other compounds that have cyanocyclopropyl or tetrahydropyridine groups.

    Cyclopropyl-containing Compounds: Such as cyclopropylamines or cyclopropyl ketones.

    Tetrahydropyridine-containing Compounds: Such as tetrahydropyridine derivatives used in pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-[4-(1-cyanocyclopropyl)phenyl]-4-methoxy-6-oxo-2,3-dihydropyridine-5-carbonitrile

InChI

InChI=1S/C17H15N3O2/c1-22-15-6-9-20(16(21)14(15)10-18)13-4-2-12(3-5-13)17(11-19)7-8-17/h2-5H,6-9H2,1H3

InChI Key

LDGAQOSNKKYYOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N(CC1)C2=CC=C(C=C2)C3(CC3)C#N)C#N

Origin of Product

United States

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